molecular formula C22H26ClF3N4S B2611043 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methyl-4-propan-2-ylphenyl)-1,4-diazepane-1-carbothioamide CAS No. 1024194-20-4

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methyl-4-propan-2-ylphenyl)-1,4-diazepane-1-carbothioamide

Cat. No. B2611043
CAS RN: 1024194-20-4
M. Wt: 470.98
InChI Key: AIXPCQWHTLVSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The synthesis of TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Pharmacological Activity

The compound is a part of a broader class of compounds used in pharmacological research. For instance, Hussain and Kaushik (2015) synthesized various 1-carbothioamide derivatives and investigated their anti-inflammatory, analgesic, ulcerogenic, lipid peroxidation, antibacterial, and antifungal activities. Some compounds demonstrated potent anti-inflammatory activity with minimal ulcerogenic effects and moderate antimicrobial activity against tested bacterial and fungal strains (Hussain & Kaushik, 2015).

Anticancer Agents

Teimoori et al. (2011) designed, synthesized, and characterized a series of novel 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives. These molecules were evaluated for their anti-cancer activity, with certain carboxamide moiety-containing derivatives showing promising results (Teimoori et al., 2011).

Synthesis of Novel Derivatives

Darehkordi and Ghazi (2013) synthesized carbothioamide derivatives and further processed them to form various important compounds like 4-oxothiozolidine derivatives, thiazole derivatives, and compounds containing [1,2,4]triazole rings. These compounds are significant as monomers for the synthesis of various dendrimers (Darehkordi & Ghazi, 2013).

Molecular Spectroscopic Studies

Sivakumar et al. (2020) conducted a molecular spectroscopic study on a novel pyrazole derivative. The study involved density functional theory (DFT) method, quantum chemical calculations, and molecular docking studies, concluding that certain atoms and groups are crucial for binding and the compound might exhibit antimicrobial activity (Sivakumar et al., 2020).

Synthesis of Hybrid Compounds

Torres and Rebolledo (2016) synthesized a series of optically active hybrid compounds combining 1H-1,5-benzodiazepine and 1,4-dihydropyridine units. The study emphasized the synthesis process and the high yields obtained without racemization, underlining the efficacy of the method used (Torres & Rebolledo, 2016).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methyl-4-propan-2-ylphenyl)-1,4-diazepane-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClF3N4S/c1-14(2)18-6-5-17(11-15(18)3)28-21(31)30-8-4-7-29(9-10-30)20-19(23)12-16(13-27-20)22(24,25)26/h5-6,11-14H,4,7-10H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXPCQWHTLVSKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=S)N2CCCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methyl-4-propan-2-ylphenyl)-1,4-diazepane-1-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.